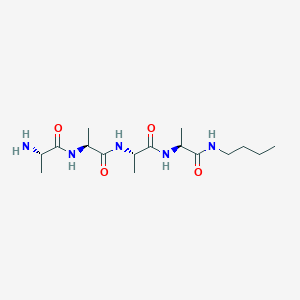![molecular formula C11H16O3 B14663313 Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate CAS No. 51557-87-0](/img/structure/B14663313.png)
Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate is an organic compound with the molecular formula C13H20O3 It is a derivative of cyclopentaneacetic acid and is known for its unique structural features, including a cyclopentyl ring with an oxo group and a prop-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate typically involves the esterification of cyclopentaneacetic acid derivatives. One common method includes the reaction of cyclopentaneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique structural features.
Mécanisme D'action
The mechanism of action of Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate involves its interaction with specific molecular targets. The oxo group and the ester functionality play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its biological activity is attributed to its ability to interact with cellular enzymes and receptors, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl jasmonate: A structurally related compound with similar ester functionality.
Methyl epijasmonate: Another derivative with a similar cyclopentyl ring structure.
Jasmonic acid: The parent compound from which these esters are derived.
Uniqueness
Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate is unique due to its specific stereochemistry and the presence of the prop-2-en-1-yl substituent. This structural feature imparts distinct reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
51557-87-0 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S)-3-oxo-2-prop-2-enylcyclopentyl]acetate |
InChI |
InChI=1S/C11H16O3/c1-3-4-9-8(5-6-10(9)12)7-11(13)14-2/h3,8-9H,1,4-7H2,2H3/t8-,9-/m0/s1 |
Clé InChI |
FAQDYYYYXZQWDF-IUCAKERBSA-N |
SMILES isomérique |
COC(=O)C[C@@H]1CCC(=O)[C@H]1CC=C |
SMILES canonique |
COC(=O)CC1CCC(=O)C1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


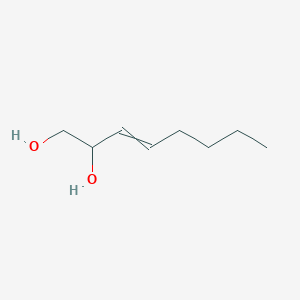


![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
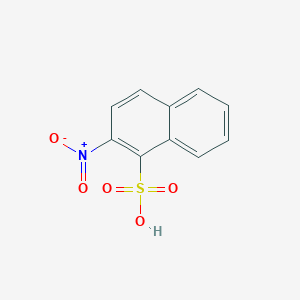
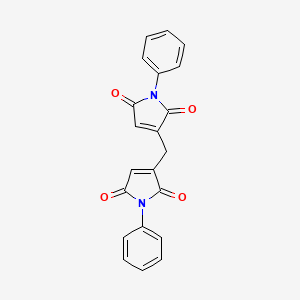

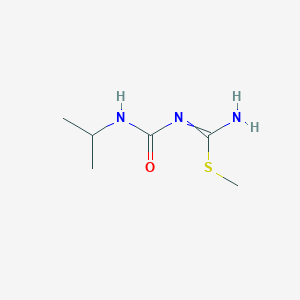
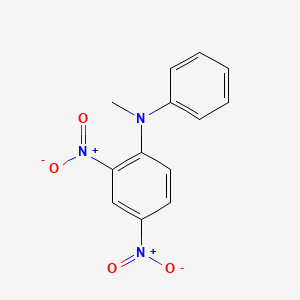
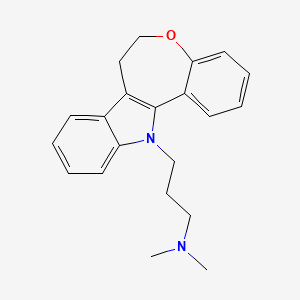
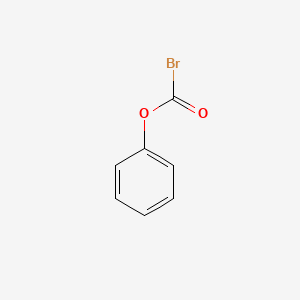
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
